Cas no 824-60-2 (endo-2-Acetyl-5-norbornene)

endo-2-Acetyl-5-norbornene structure
endo-2-Acetyl-5-norbornene structure
endo-2-Acetyl-5-norbornene
824-60-2
C9H12O
136.19098
39993
11040758

endo-2-Acetyl-5-norbornene Properties

Names and Identifiers

    • endo-2-Acetyl-5-norbornene
    • endo-2-Acetylbicyclo[2.2.1]hept-5-ene
    • 1-[(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one
    • SCHEMBL11689296
    • rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one
    • 1-((1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one
    • endo-2-acetylbicyclo[2.2.1]hept-5-en
    • 1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone
    • 107740-92-1
    • 824-60-2
    • EN300-7434225
    • Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI)
    • +Expand
    • NIMLCWCLVJRPFY-UHFFFAOYSA-N
    • InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
    • CC(C1CC2C=CC1C2)=O

Computed Properties

  • 136.089
  • 0
  • 1
  • 1
  • 136.089
  • 10
  • 193
  • 0
  • 3
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • 17.1A^2

Experimental Properties

  • 1.78760
  • 17.07000
  • 191 ºC
  • 62 ºC
  • 1.049

endo-2-Acetyl-5-norbornene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GPAG-50mg
endo-2-Acetylbicyclo[2.2.1]hept-5-ene
824-60-2 95%
50mg
$222.00
Aaron
AR00GPIS-50mg
endo-2-Acetylbicyclo[2.2.1]hept-5-ene
824-60-2 95%
50mg
$211.00
Enamine
EN300-7434225-0.05g
rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one
824-60-2 95%
0.05g
$135.0 2024-05-24

endo-2-Acetyl-5-norbornene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 2215917-88-5 Solvents: Dichloromethane ;  10 min, rt
1.2 2 h, rt
Reference
Facile Synthesis of a New Chiral BINOL-Silica Hybrid Catalyst for Asymmetric Diels-Alder and Aza Michael Reactions
Saeidian, Hamid ; et al, Catalysis Letters, 2018, 148(5), 1366-1374

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1-Hexyl-3-methylimidazolium tetrafluoroborate ;  30 min, rt
Reference
Enhanced Diels-Alder reactions: on the role of mineral catalysts and microwave irradiation in ionic liquids as recyclable media
Lopez, Ignacio; et al, Tetrahedron, 2007, 63(13), 2901-2906

Synthetic Circuit 3

Reaction Conditions
1.1 rt → 185 °C; 60 min, 200 psi, 185 °C
Reference
Diels-Alder reactions of dienophiles and cyclopentadiene using a sealed tube protocol
Taylor, Richard T.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Synthetic Circuit 4

Reaction Conditions
Reference
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Synthetic Circuit 5

Reaction Conditions
Reference
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Synthetic Circuit 6

Reaction Conditions
1.1 190 °C; 37 - 45 °C
2.1 Catalysts: Pyridinium, 3,3′-[phosphinicobis(oxy)]bis[1-octyl-, tetrakis[3,5-bis(trifluorome… Solvents: Chloroform-d ;  5 - 10 s, 20 °C
Reference
Electrostatically Enhanced Phosphoric Acids: A Tool in Bronsted Acid Catalysis
Ma, Jie; et al, Organic Letters, 2016, 18(22), 5812-5815

Synthetic Circuit 7

Reaction Conditions
1.1 -
2.1 Catalysts: Water ;  5 h, 30 °C
Reference
Diels-Alder Reaction with Hydrophilic Dienes and Dienophiles
Shrinidhi, Annadka, ChemistrySelect, 2016, 1(12), 3016-3021

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Solvents: Diethyl ether
Reference
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Solvents: Diethyl ether
Reference
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Benzene
2.1 Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
4.1 Solvents: Diethyl ether
Reference
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

endo-2-Acetyl-5-norbornene Raw materials

endo-2-Acetyl-5-norbornene Preparation Products

endo-2-Acetyl-5-norbornene Related Literature

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